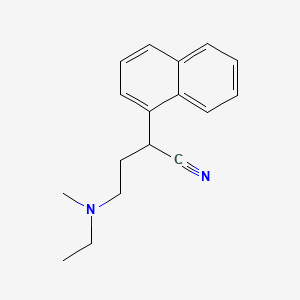
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes three hydroxyl groups and a nitrophenyl group attached to a xanthene core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where the xanthene core is treated with a nitrating agent such as nitric acid.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and nitrophenyl groups, leading to various biochemical effects. The compound can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another xanthene derivative with similar structural features but different functional groups.
Rhodamine: A xanthene-based dye with distinct chemical properties due to its different substituents.
Eosin: A brominated derivative of fluorescein used in biological staining.
Uniqueness
2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitrophenyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other xanthene derivatives, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
6217-25-0 |
|---|---|
Formule moléculaire |
C19H11NO7 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
2,6,7-trihydroxy-9-(3-nitrophenyl)xanthen-3-one |
InChI |
InChI=1S/C19H11NO7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-2-1-3-10(4-9)20(25)26/h1-8,21-23H |
Clé InChI |
CDKXBLXSKWANIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
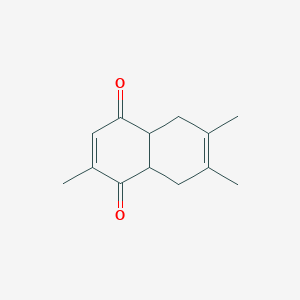
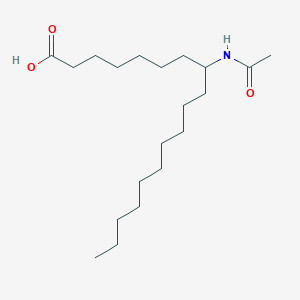
![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
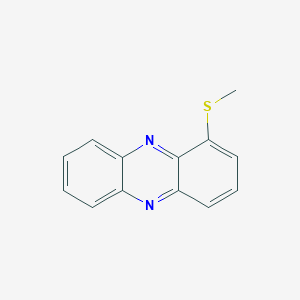
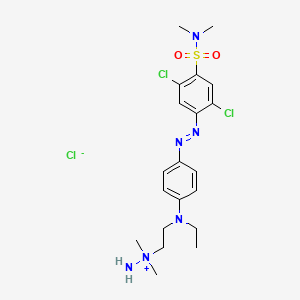
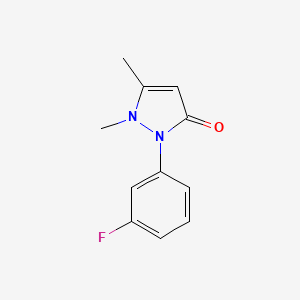
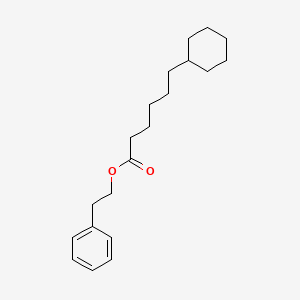
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
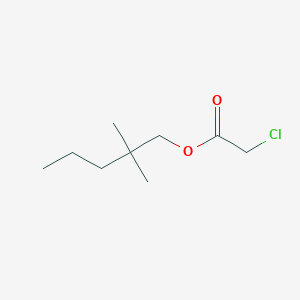
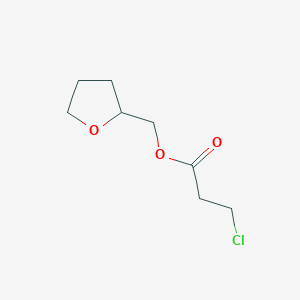
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
